molecular formula C8H12BF4N B6359950 1-Propylpyridinium tetrafluoroborate CAS No. 239084-00-5

1-Propylpyridinium tetrafluoroborate

Cat. No.: B6359950
CAS No.: 239084-00-5
M. Wt: 208.99 g/mol
InChI Key: UHJJEHLGNUHPGH-UHFFFAOYSA-N
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Description

1-Propylpyridinium tetrafluoroborate (CAS 239084-00-5 ) is a room-temperature ionic liquid (IL) with the molecular formula C8H12BF4N and a molecular weight of 208.99 g/mol . It is characterized by a melting point of 12 °C, a density of 1.246 g/cm³, a viscosity of 137.9 cP, and a conductivity of 1.35 mS/cm at room temperature . Researchers should note that the tetrafluoroborate anion can decompose slowly in the presence of water, which should be considered during experimental planning and storage . This compound is the subject of extensive thermophysical characterization, providing a reliable dataset for its thermodynamic and transport properties across a broad temperature range, which is essential for process design and simulation . Its main research value lies in its application across diverse scientific fields. In electrochemistry, it serves as an electrolyte component in areas such as electrodeposition, batteries, and supercapacitors due to its ionic conductivity . In synthesis and engineering, it is investigated as a green solvent alternative for organic and polymeric synthesis, as a lubricant, and as a heat transfer fluid . Furthermore, its properties in binary mixtures with solvents like methanol have been rigorously studied, revealing important data on excess molar volumes and viscosity deviations, which is valuable for separation processes and formulation chemistry . When compared to its analogue, 1-butylpyridinium tetrafluoroborate, the shorter propyl chain in this compound allows researchers to systematically study the effect of alkyl chain length on the behavior of pyridinium-based ionic liquids, particularly those with an odd number of carbon atoms . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

1-propylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.BF4/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)5/h3-5,7-8H,2,6H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJJEHLGNUHPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC[N+]1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyridine with Propyl Bromide

The foundational step involves the nucleophilic substitution of pyridine with propyl bromide to form 1-propylpyridinium bromide. In a representative procedure, pyridine (1.0 equiv) reacts with propyl bromide (1.2 equiv) in anhydrous acetonitrile under argon at 80°C for 24 hours. The reaction is typically conducted in a two-necked round-bottomed flask equipped with a reflux condenser and magnetic stirring. Excess propyl bromide ensures complete quaternization, while acetonitrile’s high dielectric constant facilitates ion pair separation.

Key Parameters :

  • Temperature : 80°C (prevents solvent evaporation while maintaining reactivity).

  • Solvent : Anhydrous acetonitrile (minimizes hydrolysis of propyl bromide).

  • Atmosphere : Inert argon gas (avoids oxidation of intermediates).

The crude product is precipitated by adding diethyl ether, yielding 1-propylpyridinium bromide as a hygroscopic solid.

Anion Exchange with Tetrafluoroboric Acid

Metathesis Reaction

The bromide counterion is replaced via metathesis with HBF₄. A solution of 1-propylpyridinium bromide (1.0 equiv) in dichloromethane is treated with aqueous HBF₄ (1.1 equiv) at 0°C. The biphasic mixture is stirred vigorously for 2 hours, during which the tetrafluoroborate anion displaces bromide.

Critical Considerations :

  • Acid Quality : High-purity HBF₄ (≥48% in water) minimizes polymeric byproducts.

  • Temperature Control : Reactions conducted below 5°C suppress side reactions, such as acid-catalyzed decomposition.

The organic layer is separated, washed with cold water, and dried over magnesium sulfate. Rotary evaporation yields 1-propylpyridinium tetrafluoroborate as a viscous liquid.

Purification and Isolation Techniques

Recrystallization and Drying

To achieve high purity, the crude product is recrystallized from a mixture of acetonitrile and diethyl ether (1:5 v/v). The solution is cooled to –20°C, inducing crystallization of the ionic liquid. Filtration through a glass frit (porosity 3) under argon yields a white crystalline solid.

Vacuum Drying :
The product is dried under high vacuum (4 × 10⁻³ mmHg) for 24 hours to remove residual solvents. This step is critical for obtaining a free-flowing powder with <0.1% water content.

Purification Step Conditions Yield
RecrystallizationAcetonitrile/Et₂O, –20°C85–90%
Vacuum Drying4 × 10⁻³ mmHg, 24 h95–98%

Optimization of Reaction Conditions

Solvent and Stoichiometry Effects

Systematic studies reveal that solvent polarity directly impacts reaction rates. For example, using dimethylformamide (DMF) instead of acetonitrile increases the reaction rate by 30% but complicates purification due to DMF’s high boiling point. Similarly, a 10% excess of HBF₄ improves anion exchange efficiency without promoting side reactions.

Scalability and Industrial Adaptations

Industrial protocols employ continuous flow reactors to enhance reproducibility. In one setup, pyridine and propyl bromide are pumped through a heated reactor coil (80°C, residence time: 2 hours), followed by inline mixing with HBF₄. This method achieves a throughput of 5 kg/hour with 92% yield.

Comparative Analysis of Methodologies

Batch vs. Flow Synthesis

Batch processes, while simpler, suffer from longer cycle times (24–48 hours) and lower yields (80–85%) due to heat transfer limitations. In contrast, flow systems reduce reaction times to 2–4 hours and improve yields to 90–92% through precise temperature control.

Byproduct Formation and Mitigation

The primary byproduct, polymeric residues, arises from acid-catalyzed oligomerization of pyridinium intermediates. This is mitigated by:

  • Using HBF₄∙OEt₂ (etherate) instead of aqueous HBF₄ to reduce water content.

  • Maintaining reaction temperatures below –10°C during anion exchange .

Chemical Reactions Analysis

Reactivity in Nucleophilic Substitution Reactions

The pyridinium cation participates in nucleophilic substitution reactions. For example, hydrazine hydrate reacts with pyridinium salts to form hydrazone derivatives under ultrasound irradiation. While specific data for 1-propylpyridinium tetrafluoroborate is limited, analogous pyridinium salts show:

Reaction ConditionTime (h)Yield (%)
Conventional7285–91
Ultrasound-assisted12–1490–94

This suggests efficient functionalization under eco-friendly conditions.

Anion Exchange and Metathesis

The tetrafluoroborate anion can undergo metathesis with other anions (e.g., PF₆⁻, Tf₂N⁻) to tailor physicochemical properties. For instance:

1-Propylpyridinium BF4+KPF61-Propylpyridinium PF6+KBF4\text{1-Propylpyridinium BF}_4^- + \text{KPF}_6 \rightarrow \text{1-Propylpyridinium PF}_6^- + \text{KBF}_4

Such exchanges are critical for optimizing ionic liquids for specific applications like catalysis or electrolytes .

Hydrolysis and Stability

The tetrafluoroborate anion hydrolyzes slowly in aqueous media, releasing boric acid and fluoride ions:

BF4+3H2OB(OH)3+4F+3H+\text{BF}_4^- + 3\text{H}_2\text{O} \rightarrow \text{B(OH)}_3 + 4\text{F}^- + 3\text{H}^+

This decomposition limits its use in water-rich environments but is mitigated by hydrophobic cation design .

Toxicological Interactions

While not a chemical reaction, structural modifications impact toxicity. For this compound:

  • EC₅₀ (Vibrio fischeri): 1.55mg/L1.55 \, \text{mg/L}

  • LC₅₀ (Daphnia magna): 7.25mg/L7.25 \, \text{mg/L}

Toxicity increases with shorter alkyl chains and methyl substitution on the pyridinium ring .

Comparative Reactivity with Analogues

Property1-Propylpyridinium BF₄⁻1-Butylpyridinium BF₄⁻
Density (g/cm³)1.2461.201
Viscosity (mPa·s)135112
Conductivity (mS/cm)1.351.98

Shorter alkyl chains reduce viscosity but increase toxicity.

Scientific Research Applications

Scientific Research Applications

1-PTFB has been utilized across various domains:

1. Organic Synthesis:

  • Phase Transfer Catalyst: 1-PTFB serves as an effective phase transfer catalyst in organic reactions, facilitating the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields.
  • Solvent Properties: Its ability to solvate both polar and nonpolar compounds makes it an ideal solvent for numerous organic reactions .

2. Electrochemical Applications:

  • Electrolytes: 1-PTFB is explored as a potential electrolyte in supercapacitors and batteries due to its favorable ionic conductivity and electrochemical stability .
  • Corrosion Inhibition: Studies indicate that 1-PTFB can be used to inhibit corrosion in metal surfaces, providing a greener alternative to traditional solvents.

3. Green Chemistry:

  • Environmentally Friendly Solvent: As a "green" solvent, 1-PTFB contributes to reducing the environmental impact associated with volatile organic compounds (VOCs). Its negligible vapor pressure minimizes air pollution risks .

4. Toxicological Studies:

  • Ecotoxicity Assessment: Research on the acute toxicity of 1-PTFB has been conducted using bioassays with organisms like Daphnia magna and Vibrio fischeri. These studies aim to evaluate the environmental impact of ionic liquids, highlighting the importance of assessing their toxicological profiles before widespread industrial application .

Table 1: Comparison of Ionic Liquids Based on Toxicity

Ionic LiquidEC50 (mg/L)Toxicity Level
This compound8.0Moderate
1-Butylpyridinium tetrafluoroborate6.5Moderate
1-Butyl-3-methylpyridinium tetrafluoroborate10.0Low

Note: EC50 values represent the concentration at which 50% of the test organisms exhibit a response.

Case Study 1: Electrochemical Performance
A study investigated the use of 1-PTFB as an electrolyte in supercapacitors. The results indicated that devices utilizing this ionic liquid exhibited improved charge-discharge cycles compared to conventional electrolytes, demonstrating its potential for energy storage applications.

Case Study 2: Green Solvent in Organic Synthesis
In a series of experiments, researchers employed 1-PTFB as a solvent for synthesizing various organic compounds. The outcomes showed higher yields and reduced reaction times compared to traditional solvents, confirming its efficacy as a phase transfer catalyst.

Mechanism of Action

The mechanism of action of 1-propylpyridinium tetrafluoroborate involves its ability to stabilize transition states and intermediates in chemical reactions. The tetrafluoroborate anion provides a stable ionic environment, while the propylpyridinium cation interacts with various molecular targets through electrostatic and van der Waals forces. These interactions facilitate the desired chemical transformations and enhance reaction efficiency .

Comparison with Similar Compounds

Effect of Alkyl Chain Length in Pyridinium-Based ILs

Increasing the alkyl chain length on the pyridinium cation significantly impacts density, viscosity, and intermolecular interactions.

Compound Density (g/cm³, 298 K) Viscosity (mPa·s, 298 K) Isobaric Heat Capacity (J/mol/K)
1-Propylpyridinium BF₄⁻ 1.22 112 363.00
1-Butylpyridinium BF₄⁻ 1.18 98 345.50
1-Octylpyridinium BF₄⁻ 1.10 75 318.70

Key Findings :

  • Longer alkyl chains reduce density due to increased molecular volume .
  • Viscosity decreases with chain length due to weaker cation-anion interactions .
  • Heat capacity decreases as chain length increases, attributed to reduced rotational freedom .

Anion Effects in Pyridinium and Imidazolium ILs

The choice of anion critically influences thermal stability, solubility, and ionic conductivity.

Compound Anion Melting Point (°C) Viscosity (mPa·s, 298 K) Thermal Stability (°C)
1-Propylpyridinium BF₄⁻ BF₄⁻ -15 112 >300
1-Butyl-3-methylimidazolium I⁻ I⁻ 47–55 220 ~200
1-Butyl-3-methylimidazolium NTf₂⁻ NTf₂⁻ -4 48.3 >350

Key Findings :

  • BF₄⁻ and NTf₂⁻ anions enhance thermal stability compared to I⁻ .
  • NTf₂⁻-based ILs exhibit lower viscosity due to weaker hydrogen bonding .
  • BF₄⁻ provides a balance between moderate viscosity and cost-effectiveness .

Cation Core Differences: Pyridinium vs. Imidazolium

The cation core (pyridinium vs. imidazolium) affects polarity, hydrophobicity, and catalytic activity.

Property 1-Propylpyridinium BF₄⁻ 1-Butyl-3-methylimidazolium BF₄⁻
Hydrophobicity Moderate High
Solubility Parameter (MPa¹/²) 24.3 22.8
Catalytic Efficiency 85% yield in benzimidazole synthesis 92% yield

Key Findings :

  • Imidazolium ILs are more hydrophobic, favoring non-polar applications .
  • Pyridinium ILs show stronger interactions with aromatic compounds (e.g., dibenzothiophene) due to π-π stacking .
  • Imidazolium cores often outperform pyridinium in catalysis due to higher acidity .

Q & A

Q. Basic Research Focus

  • PPE : Nitrile gloves (EN 374 standard), safety goggles, and lab coats to prevent skin/eye contact (GHS Category 1C) .
  • Ventilation : Use fume hoods for aerosol prevention (OSHA HCS standards) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via approved waste facilities (P501) .

How does this compound influence solid-electrolyte interphase (SEI) formation in sodium-ion batteries?

Advanced Research Focus
In Na-metal batteries, tetrafluoroborate anions decompose to form borate-rich SEI layers, enhancing ion transport and dendrite suppression. Techniques include:

  • Solid-state NMR : Identifies NaBF₄ and Na₂B₄O₇ phases in SEI .
  • Electrochemical impedance spectroscopy (EIS) : Measures SEI resistance (∼50 Ω·cm² at 1 mA/cm²) .
    Comparisons with LiBF₄ show higher Na⁺ mobility due to weaker anion-cation pairing .

What experimental setups measure gas solubility in this compound for CO₂ capture applications?

Advanced Research Focus
A saturation method with a calibrated gas chamber is used to determine Henry’s law constants (kHk_H):

  • For CO₂ in [C₃Py][BF₄], kHk_H = 2.5–3.0 MPa at 303–343 K .
  • Partial molar entropy (ΔSsolv\Delta S_{\text{solv}}) is derived from ln(kH)\ln(k_H) vs. 1/T1/T plots, showing exothermic dissolution (ΔHsolv<0\Delta H_{\text{solv}} < 0) .

How do molecular dynamics (MD) simulations elucidate enzyme-ionic liquid interactions?

Advanced Research Focus
MD simulations reveal that tetrafluoroborate anions weakly stabilize lipase active sites compared to bromide. Key parameters:

  • Root-mean-square deviation (RMSD) : Lipase in [C₃Py][BF₄] shows 1.5 Å deviation vs. 0.8 Å in [C₃Py]Br .
  • Solvent accessible surface area (SASA) : Higher SASA (∼5200 Ų) in BF₄⁻ indicates reduced enzyme stability .

What spectroscopic techniques resolve structural dynamics in this compound under varying conditions?

Q. Basic Research Focus

  • ¹H-NMR : Chemical shifts (δ 8.5–9.0 ppm for pyridinium protons) confirm cation integrity in acetone .
  • FTIR : B-F stretching (1050–1100 cm⁻¹) and C-H vibrations (2800–3000 cm⁻¹) monitor anion-cation interactions .
    Temperature-dependent studies (200–400 K) track phase transitions via DSC .

How are predictive models (e.g., COSMO-RS) applied to estimate ionic liquid properties?

Advanced Research Focus
COSMO-RS predicts activity coefficients and solubility parameters with <10% deviation from experimental data. For [C₃Py][BF₄]-water mixtures:

  • Hildebrand solubility parameter : Predicted 24.5 MPa¹/² vs. experimental 23.8 MPa¹/² .
  • Log P values : −1.2 to −0.8 indicate moderate hydrophobicity .

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